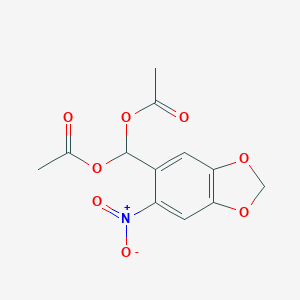![molecular formula C15H12Cl2N2O2 B289258 2,4-dichloro-N-{2-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B289258.png)
2,4-dichloro-N-{2-[(methylamino)carbonyl]phenyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-dichloro-N-{2-[(methylamino)carbonyl]phenyl}benzamide, also known as Urea-Substituted Derivative 1 (USD1), is a synthetic compound with potential applications in cancer research. USD1 was first synthesized in 2011 by researchers at the University of Illinois at Urbana-Champaign and has since been studied for its mechanism of action and potential therapeutic benefits.
作用机制
USD1 binds to the active site of the proteasome and inhibits its activity. This leads to the accumulation of polyubiquitinated proteins, which can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress pathways. These pathways can ultimately lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that USD1 can induce apoptosis in cancer cells, while sparing normal cells. This selectivity is due to the differential expression of proteasome subunits in cancer cells compared to normal cells. Additionally, USD1 has been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
USD1 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to be selective for cancer cells, making it a potential therapeutic agent. However, USD1 has limitations as well. It has not yet been tested in clinical trials and its safety and efficacy in humans is not yet known.
未来方向
There are several future directions for research on USD1. One area of interest is the potential for combination therapy with other cancer drugs. USD1 has been shown to enhance the activity of other proteasome inhibitors, such as bortezomib, in cancer cells. Additionally, further studies are needed to determine the optimal dosing and administration of USD1 in preclinical models. Finally, clinical trials are needed to determine the safety and efficacy of USD1 in humans.
合成方法
The synthesis of USD1 involves a multi-step process that begins with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzamide and methyl isocyanate to yield USD1. The synthesis of USD1 has been optimized to produce high yields and purity, making it a viable compound for research applications.
科学研究应用
USD1 has been studied for its potential as a cancer therapeutic agent. It has been shown to selectively target cancer cells by inhibiting the activity of the proteasome, a cellular complex responsible for degrading proteins. Inhibition of the proteasome can lead to the accumulation of damaged proteins and ultimately induce apoptosis, or programmed cell death, in cancer cells.
属性
分子式 |
C15H12Cl2N2O2 |
|---|---|
分子量 |
323.2 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[2-(methylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-18-14(20)11-4-2-3-5-13(11)19-15(21)10-7-6-9(16)8-12(10)17/h2-8H,1H3,(H,18,20)(H,19,21) |
InChI 键 |
OZXHAIMISKEMPM-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CNC(=O)C1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





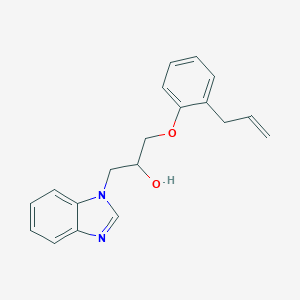
![2-[[5-cyano-6-(4-methoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid](/img/structure/B289183.png)

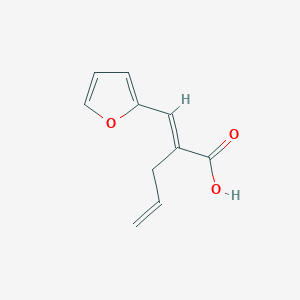

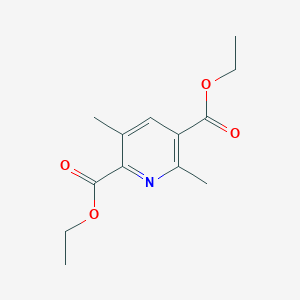
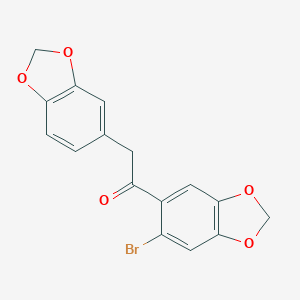
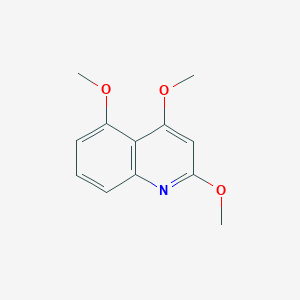
![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)

![6,8-Dimethoxy[1,3]dioxolo[4,5-g]quinoline](/img/structure/B289200.png)
